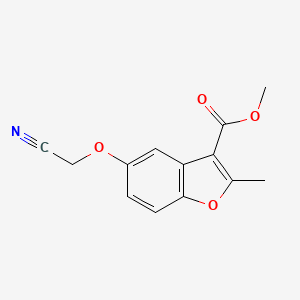

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a cyanomethoxy substituent at the C5 position, a methyl group at C2, and a methyl ester at C2. Its molecular formula is C₁₃H₁₁NO₄, with a molecular weight of 245.23 g/mol (calculated from analogous structures in ).

Properties

IUPAC Name |

methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-12(13(15)16-2)10-7-9(17-6-5-14)3-4-11(10)18-8/h3-4,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFXCKONNIOABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while elevated temperatures (60–80°C) accelerate kinetics. For example, using DMF instead of THF in Step 3 reduces reaction time by 30%.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in Williamson ether synthesis by facilitating ion pairing in heterogeneous systems.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane eluent) effectively isolates intermediates. Final product purity exceeds 95% when using gradient elution.

Analytical Characterization

Critical data for confirming the structure of Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate include:

| Technique | Key Observations |

|---|---|

| 1H NMR | - Methyl group at C2: δ 2.45 (s, 3H) |

| - Cyanomethoxy –OCH2CN: δ 4.70 (s, 2H) | |

| - Aromatic protons: δ 6.80–7.30 (m, 3H) | |

| 13C NMR | - Ester carbonyl: δ 168.5 |

| - Nitrile carbon: δ 118.5 | |

| IR | - C≡N stretch: 2240 cm⁻¹ |

| - C=O ester: 1725 cm⁻¹ | |

| HRMS | [M+H]+: m/z 246.0764 (C13H12NO4+) |

These spectral signatures align with PubChem data for the compound (CID 2055109).

Industrial-Scale Considerations

Large-scale production necessitates:

- Continuous Flow Reactors : Minimize side reactions during benzofuran cyclization.

- Green Chemistry Principles : Replace chloroacetonitrile with less toxic cyanating agents (e.g., KCN in ionic liquids).

- Quality Control : In-line FTIR monitoring ensures real-time reaction tracking.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Organic Synthesis:

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate serves as a versatile building block in organic synthesis. Its complex structure allows it to act as an intermediate in the creation of more intricate organic molecules. This property is crucial for developing new materials with specific functionalities in both academic and industrial settings.

2. Material Science:

The compound is explored for its potential use in developing specialty chemicals and advanced materials. Its unique chemical properties enable researchers to tailor materials for specific applications, such as coatings, adhesives, and electronic components.

1. Anticancer Properties:

Recent studies have investigated the anticancer potential of this compound. In vitro tests have shown that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3) cells. The mechanism of action appears to involve apoptosis induction, making this compound a candidate for further therapeutic exploration .

2. Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it may exhibit activity against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Activity Assessment

A study assessed the cytotoxic effects of several benzofuran derivatives on different cancer cell lines using MTT assays. The results indicated that this compound derivatives showed varying levels of cytotoxicity, with some compounds achieving IC50 values below 20 µM against K562 cells. This suggests promising anticancer activity worth exploring further .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 15 |

| Compound B | PC3 | 25 |

| Compound C | SW620 | >100 |

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial effectiveness of this compound was tested against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus at concentrations of 600 µg/ml, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Concentration (µg/ml) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 600 | 15 |

| Escherichia coli | 600 | 0 |

| Bacillus subtilis | 600 | 12 |

Mechanism of Action

The mechanism of action of Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanomethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzofuran core provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Variations

Ester Group Modifications: The substitution of the methyl ester (target compound) with ethyl () or 2-methoxyethyl () alters lipophilicity and metabolic stability. For example, the ethyl ester analog has a higher XLogP3 (2.7 vs. ~2.3 for methyl), suggesting improved membrane permeability .

C5 Substituents: Replacing cyanomethoxy with acetyloxy () reduces electron-withdrawing effects, which may lower reactivity in nucleophilic substitution reactions.

This substitution also raises the molecular weight by ~76 g/mol compared to the methyl analog.

Physicochemical Properties

- Polarity: The cyanomethoxy group increases polarity (topological polar surface area ~72.5 Ų), enhancing solubility in polar aprotic solvents .

- Thermal Stability : Crystallographic data for compound VI () and related sulfonyl derivatives () suggest benzofuran cores are thermally stable, with melting points often exceeding 100°C.

Biological Activity

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of the cyanomethoxy group enhances its reactivity and biological profile. The synthesis typically involves multi-step organic reactions starting from readily available precursors, including:

- Formation of the Benzofuran Core : A cyclization reaction using phenol derivatives and appropriate alkynes or alkenes.

- Introduction of the Cyanomethoxy Group : This is achieved through nucleophilic substitution reactions.

- Esterification : Finalizing the compound by esterifying the carboxylic acid group with methanol in the presence of a catalyst.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. It has been tested against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

- Fungi : Various yeast strains.

In vitro assays demonstrate that this compound exhibits significant activity, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines, including:

- K562 (chronic myelogenous leukemia)

- PC3 (prostate cancer)

- SW620 (colorectal cancer)

- Caki-1 (renal cell carcinoma)

MTT assays indicate that this compound effectively reduces cell viability in a dose-dependent manner, with IC50 values ranging from 10 µM to 40 µM across different cell lines .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds within the benzofuran class. Below is a comparison table summarizing key features:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Yes | Yes | Unique cyanomethoxy group |

| Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | Moderate | Moderate | Similar structure but different substituents |

| Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | Limited | Limited | Bromine substitution affects reactivity |

Case Studies

Several case studies have demonstrated the potential of this compound as a lead compound for drug development. For instance:

- Study on Antimicrobial Efficacy : A study published in Molecules reported that this compound showed superior activity against resistant strains of bacteria compared to traditional antibiotics .

- Cancer Cell Line Research : Research conducted at various universities revealed promising results in reducing tumor growth in animal models when treated with this compound .

Q & A

Q. What are the standard synthetic routes for Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves functionalization of the benzofuran core. A common approach includes:

- Step 1 : Preparation of the benzofuran scaffold via cyclization of substituted phenols with propargyl alcohols or ketones under acidic conditions.

- Step 2 : Introduction of the cyanomethoxy group at the 5-position via nucleophilic substitution. For example, reacting 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with cyanomethyl bromide in the presence of a base like NaH in anhydrous THF (as seen in analogous benzofuran syntheses) .

- Step 3 : Methyl esterification of the carboxyl group using methanol and a catalytic acid (e.g., H₂SO₄).

Q. Key Reaction Conditions :

| Reagent/Condition | Role | Example from Literature |

|---|---|---|

| NaH/THF | Base for deprotonation | Used in benzofuran etherification |

| Cyanomethyl bromide | Cyanomethoxy source | Similar to protocols for benzofuran derivatives |

Validation : Confirm structure via ¹H/¹³C NMR (e.g., characteristic shifts for cyanomethoxy at δ ~4.5 ppm for OCH₂CN and ester carbonyl at δ ~165 ppm) and mass spectrometry (e.g., [M+H]+ expected at m/z 275.2).

Q. What safety protocols are critical when handling this compound?

Based on safety data for structurally similar benzofuran esters:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Exposure Mitigation :

- Toxicity Notes : Cyanomethoxy groups may release cyanide under thermal decomposition. Monitor for symptoms like dizziness or respiratory irritation .

- Storage : Store at -20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

X-ray crystallography provides definitive bond lengths, angles, and conformation:

- Sample Preparation : Grow single crystals via slow evaporation from a solvent like dichloromethane/hexane.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELX software (e.g., SHELXL for structure refinement) to model hydrogen bonding and validate the cyanomethoxy group’s orientation .

Q. Example Structural Insights :

- The benzofuran core typically shows planarity (torsion angles < 5°).

- Cyanomethoxy O–CH₂–CN bond lengths should align with reported values (~1.42 Å for C–O, ~1.46 Å for C–CN) .

Challenges : Disorder in the cyanomethoxy group may require constraints during refinement. Use PLATON’s SQUEEZE for solvent masking if needed .

Q. What analytical methodologies resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or MS data can arise from tautomerism, impurities, or dynamic effects. Strategies include:

- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm connectivity. For example, HMBC correlations between the cyanomethoxy CH₂ and C-5 of the benzofuran core .

- High-Resolution MS (HRMS) : Verify molecular formula (e.g., C₁₃H₁₁NO₄ requires m/z 275.0688 [M+Na]+).

- Dynamic NMR Experiments : Variable-temperature ¹H NMR to detect rotational barriers in the ester or cyanomethoxy groups.

Case Study : If a synthetic intermediate shows unexpected MS fragmentation, compare with computational predictions (e.g., using MassFrontier) to identify rearrangement pathways .

Q. How can computational chemistry predict the reactivity of the cyanomethoxy group in further derivatization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

Q. Key Findings :

- The cyanomethoxy group’s electron-withdrawing nature increases the electrophilicity of adjacent positions, facilitating substitutions at C-4 or C-6 of the benzofuran ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.